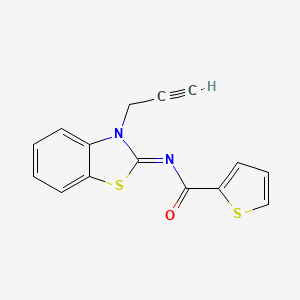

N-(3-Prop-2-inyl-1,3-benzothiazol-2-yliden)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Wirkmechanismus

The mechanism of action of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Studies have shown that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Additionally, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.

Biochemical and Physiological Effects:

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, the inhibition of angiogenesis, and the regulation of immune responses. Studies have shown that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress and promoting cell death. Moreover, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis. Finally, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the regulation of inflammatory responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. Moreover, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in lab experiments is its relatively complex synthesis method, which may limit its availability and reproducibility in different laboratories.

Zukünftige Richtungen

There are several future directions for the study of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials. Moreover, further studies are needed to investigate the potential synergistic effects of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide with other anticancer agents and to explore its applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases.

Synthesemethoden

The synthesis of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with propargyl bromide, followed by the condensation of the resulting compound with 2-cyano-3-(2-oxo-2-phenylethyl)benzo[b]thiophene. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

Cyclokondensationsreaktionen

Die Verbindung ist an Cyclokondensationsreaktionen mit Phenylisothiocyanat beteiligt, die zur Bildung von 1-(Prop-2-in-1-yl)-1,3-dihydro-2H-benzimidazol-2-thionen führen . Dieser Prozess ist unabhängig von der Art des Substituenten an der Dreifachbindung .

Bildung heterocyclischer Kerne

Die Verbindung kann mit Schwefelkohlenstoff in Gegenwart von KOH reagieren, um gleichzeitig zwei heterocyclische Kerne zu bilden . Diese Reaktion ist tolerant gegenüber einer Reihe von Substituenten, die in beiden Substraten vorhanden sind .

Biologische Aktivität

Derivate der Verbindung besitzen ein breites Spektrum an biologischer Aktivität. Sie zeigen eine antiulceröse Wirkung, reduzieren die Magensäureüberproduktion, hemmen Kollagenase und können zur Behandlung von rheumatoider Arthritis eingesetzt werden . Sie wirken auch als effektive Immunmodulatoren und zeigen Antikrebsaktivität .

Antioxidative Eigenschaften

3-Methylthiazolo[3,2-a]benzimidazole, die aus der Verbindung gebildet werden können, besitzen antioxidative Eigenschaften .

Atom Transfer Radical Polymerisation (ATRP)

Die Verbindung kann als Alkin-funktioneller Initiator in der ATRP von Styrol verwendet werden . Die Polymerisationskinetik und die Entwicklung des Molekulargewichts als Funktion des Monomerenumsatzes können mit dieser Verbindung systematisch untersucht werden .

Suzuki- und Sonogashira-Kreuzkupplungsreaktionen

Die Verbindung kann als synthetisches Vorläufermolekül in palladiumkatalysierten Suzuki- und Sonogashira-Kreuzkupplungsreaktionen dienen . Dabei wird die Kohlenstoff-Chalkogen-Bindung durch eine neue Kohlenstoff-Kohlenstoff-Bindung ersetzt .

Eigenschaften

IUPAC Name |

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS2/c1-2-9-17-11-6-3-4-7-12(11)20-15(17)16-14(18)13-8-5-10-19-13/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCQUWYXSZNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)